Bis(cyclooctene)iridium(I) chloride, dimer Bis(cyclooctene)iridium(I) chloride, dimer
Brand Name: Vulcanchem
CAS No.: 12246-51-4
VCID: VC0078586
InChI: InChI=1S/4C8H14.2ClH.2Ir/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;;
SMILES: C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Ir].[Ir]
Molecular Formula: C32H56Cl2Ir2-2
Molecular Weight: 896.134

Bis(cyclooctene)iridium(I) chloride, dimer

CAS No.: 12246-51-4

Cat. No.: VC0078586

Molecular Formula: C32H56Cl2Ir2-2

Molecular Weight: 896.134

* For research use only. Not for human or veterinary use.

Bis(cyclooctene)iridium(I) chloride, dimer - 12246-51-4

Specification

CAS No. 12246-51-4
Molecular Formula C32H56Cl2Ir2-2
Molecular Weight 896.134
IUPAC Name cyclooctene;iridium;dichloride
Standard InChI InChI=1S/4C8H14.2ClH.2Ir/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;;
Standard InChI Key CJJIQMGSHWWMCK-XFCUKONHSA-L
SMILES C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Ir].[Ir]

Introduction

Chemical Identity and Properties

Molecular Formula and Structure

Bis(cyclooctene)iridium(I) chloride, dimer is represented by the molecular formula C32H56Cl2Ir2C_{32}H_{56}Cl_2Ir_2. It is a binuclear complex where two iridium centers are bridged by chloride ions. Each iridium atom is coordinated to two cyclooctene ligands (coe), which are cyclic alkenes with the formula C8H14C_8H_{14}. The compound exhibits a yellow crystalline appearance .

The molecular weight of bis(cyclooctene)iridium(I) chloride, dimer is approximately 896.13 g/mol . Its melting point ranges between 160°C and 165°C . The compound is soluble in organic solvents but exhibits limited solubility in water .

Structural Characteristics

The structural formula of bis(cyclooctene)iridium(I) chloride, dimer reveals that the iridium centers are in a +1 oxidation state. The coordination geometry around each iridium atom approximates square planar due to the presence of cyclooctene ligands and chloride bridges . This geometry is typical for low-valent iridium complexes.

The bridging chloride ions contribute to the stability of the dimeric structure by forming strong Ir-Cl bonds. The cyclooctene ligands coordinate to the iridium centers via their double bonds, creating a π-complex that stabilizes the metal center .

Chemical Properties

Bis(cyclooctene)iridium(I) chloride, dimer exhibits several notable chemical properties:

  • Reactivity: The compound can undergo ligand exchange reactions due to the labile nature of cyclooctene ligands. This property is exploited in catalytic processes where ligand substitution plays a crucial role .

  • Stability: It is stable under ambient conditions but must be stored under inert gas to prevent oxidation or degradation .

  • Hazard Codes: Classified as an irritant (Xi), it poses risks such as skin and eye irritation upon contact .

PropertyValue
Molecular FormulaC32H56Cl2Ir2C_{32}H_{56}Cl_2Ir_2
Molecular Weight896.13 g/mol
Melting Point160–165°C
AppearanceYellow crystalline
SolubilitySoluble in organic solvents
Hazard ClassificationXi: Irritant

Synthesis and Purification

Synthetic Routes

The synthesis of bis(cyclooctene)iridium(I) chloride, dimer typically involves the reaction of iridium precursors with cyclooctene ligands under controlled conditions. One common method employs iridium trichloride (IrCl3IrCl_3) as the starting material:

2IrCl3+4coe+reducingagent[IrCl(coe)2]2+byproducts2 IrCl_3 + 4 coe + reducing agent \rightarrow [IrCl(coe)_2]_2 + by-products

In this reaction, cyclooctene acts as both a ligand and a stabilizing agent for the reduced iridium centers . The reducing agent facilitates the conversion of Ir+3Ir^{+3} to Ir+1Ir^{+1}, enabling the formation of the desired dimeric complex.

Purification Techniques

After synthesis, bis(cyclooctene)iridium(I) chloride, dimer is typically purified using recrystallization techniques. Organic solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used due to their ability to dissolve impurities while preserving the integrity of the complex .

The purity of the compound can be verified using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS). Elemental analysis may also be employed to confirm the composition of the complex.

Applications in Catalysis

Role in Catalytic Processes

Bis(cyclooctene)iridium(I) chloride, dimer serves as a versatile catalyst in numerous organic transformations:

  • Isomerization-Hydroboration Reactions: It facilitates the rearrangement of alkenes and their subsequent hydroboration with boron-containing reagents .

  • Alkylation Reactions: The compound catalyzes alkylation processes involving organic halides and nucleophiles .

  • Asymmetric Hydroamination: It promotes enantioselective addition reactions between amines and alkenes .

Mechanistic Insights

The catalytic activity of bis(cyclooctene)iridium(I) chloride, dimer stems from its ability to undergo ligand exchange reactions and activate substrates via oxidative addition or reductive elimination mechanisms. For example:

  • In hydrogen isotope exchange reactions, it facilitates bond activation through hyperpolarization transfer catalysis .

  • In Guerbet reactions, it enables alcohol coupling by mediating dehydrogenation-hydrogenation cycles .

Advantages in Catalysis

Compared to other catalysts:

  • It exhibits high selectivity due to its well-defined coordination environment.

  • Its stability under reaction conditions ensures reproducibility and efficiency.

  • The presence of cyclooctene ligands enhances substrate activation through π-interactions.

Structural Analysis Using Spectroscopy

NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy provides valuable insights into the electronic environment around iridium centers in bis(cyclooctene)iridium(I) chloride, dimer:

  • Proton (1H^1H) NMR reveals signals corresponding to cyclooctene ligands.

  • Iridium (193Ir^193Ir) NMR can be used to study metal-ligand interactions directly .

X-ray Crystallography

X-ray crystallography has been employed to determine the precise geometry of bis(cyclooctene)iridium(I) chloride, dimer:

  • Bond lengths and angles confirm square planar coordination geometry.

  • Bridging chloride ions are observed connecting two iridium centers symmetrically .

Mass Spectrometry

Mass spectrometry aids in confirming the molecular weight and fragmentation patterns of bis(cyclooctene)iridium(I) chloride, dimer:

  • Peaks corresponding to [IrCl(coe)2]2[IrCl(coe)_2]_2, [IrCl(coe)2][IrCl(coe)_2], and other fragments are detected.

Future Perspectives

Challenges

Despite its advantages:

  • Its high cost limits widespread adoption.

  • Stability issues under certain conditions necessitate further optimization.

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